N-(2-Bromophenethyl)thietan-3-amine
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Overview
Description
N-(2-Bromophenethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromophenethyl group attached to the nitrogen atom of the thietane ring. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and potential candidates for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2-Bromophenethyl)thietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenethylamine with thietane-3-one in the presence of a suitable reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the nucleophilic substitution of 2-bromophenethyl halides with thietane-3-amine in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-Bromophenethyl)thietan-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-Bromophenethyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Bromophenethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and reactivity . Its bromophenethyl group allows it to engage in electrophilic aromatic substitution reactions, while the thietane ring can undergo ring-opening and ring-expansion reactions . These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
N-(2-Bromophenethyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(2-Bromophenyl)thietan-3-amine: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
N-(2-Bromobenzyl)thietan-3-amine:
N-(2-Bromophenethyl)thietan-3-one: This ketone derivative exhibits different reactivity due to the presence of a carbonyl group, making it useful in different synthetic applications.
Properties
Molecular Formula |
C11H14BrNS |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c12-11-4-2-1-3-9(11)5-6-13-10-7-14-8-10/h1-4,10,13H,5-8H2 |
InChI Key |
ZDBVJEKQXGVYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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